FFN246 HCl
Description
Evolution and Rationale of the FFN Platform for Neurotransmitter Visualization
The development of the FFN platform arose from a critical need to directly visualize the storage and release of monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which are implicated in a myriad of neuropsychiatric disorders. Traditional techniques often lack the spatial or temporal resolution required to observe these events at the level of individual synapses. FFNs were specifically designed as substrates for vesicular monoamine transporters (VMATs), particularly VMAT2, which is responsible for loading monoamines into synaptic vesicles nih.gov.
Early iterations of FFNs, such as FFN206, were characterized for their ability to investigate VMAT2-mediated vesicular uptake and the dynamics of vesicle packaging. Other probes like FFN200 were engineered to track dopamine or norepinephrine release in brain slices, offering exceptional spatial resolution for single-site synaptic release events nih.gov. The platform also saw the introduction of pH-sensitive FFNs, such as FFN102 and FFN270, which leverage the pH gradient between acidic synaptic vesicles and the extracellular space to enhance signal-to-noise ratios and enable the observation of changes in vesicular pH and neurotransmitter release events nih.gov. The continuous evolution of the FFN platform has aimed at developing probes with improved photophysical properties and enhanced selectivity for specific neurotransmitter systems.
The Position and Significance of FFN246 HCl within the FFN Probe Family
This compound stands as a significant advancement within the FFN family, specifically designed to expand the platform's utility to the serotonergic system nih.gov. This compound is a fluorescent, dual substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) nih.gov. Its design strategically combines an acridone (B373769) fluorophore with the ethylamine (B1201723) recognition element, mimicking the structural characteristics of serotonin nih.gov.
This compound exhibits excitation and emission spectra at 392 nm and 427 nm, respectively, making it suitable for fluorescence-based imaging applications. Its primary utility lies in its ability to label serotonergic neurons in mouse brain tissue through SERT-dependent accumulation nih.gov. Research has demonstrated this compound's effectiveness in tracing serotonin uptake and packaging within the soma of serotonergic neurons nih.gov. Furthermore, it has been successfully employed for direct examination of SERT activity and the effects of SERT inhibitors in 96-well cell culture assays, as well as for specific labeling of serotonergic neurons in acute mouse brain slices nih.gov. A systematic structure-activity study was instrumental in optimizing FFN246, particularly in lowering background labeling while maintaining SERT activity, which was crucial for achieving sufficient signal in brain tissue nih.gov.
The molecular weight of this compound is 292.74 g/mol , and it typically appears as a solid powder with a purity greater than 98%. It is soluble in DMSO. The affinity of FFN246 for the human SERT (hSERT) has been quantitatively assessed, with a reported Michaelis constant (K_M) of 14.3 ± 1.9 μM.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-(2-Aminoethyl)-1-fluoroacridin-9(10H)-one Hydrochloride | |
| Molecular Formula | CHClFNO | |
| Molecular Weight | 292.74 g/mol | |
| CAS Number (Free Base) | 2210244-83-8 | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Excitation/Emission Max. | 392 nm / 427 nm | |
| Solubility | Soluble in DMSO | |
| K_M (hSERT) | 14.3 ± 1.9 μM |
Properties
Molecular Formula |
C15H14ClFN2O |
|---|---|
Molecular Weight |
292.74 |
IUPAC Name |
7-(2-Aminoethyl)-1-fluoroacridin-9(10H)-one Hydrochloride |
InChI |
InChI=1S/C15H13FN2O.ClH/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13;/h1-5,8H,6-7,17H2,(H,18,19);1H |
InChI Key |
FWSLUVBPNGVOEK-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C=CC(CCN)=C2)NC3=CC=CC(F)=C13.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FFN246; FFN-246; FFN 246; FFN246 HCl; FFN246 hydrochloride. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ffn246 Hcl Interaction
FFN246 HCl as a Dual Substrate for Serotonin (B10506) Transporter (SERT)
This compound is recognized for its ability to interact with the serotonin transporter, a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons nih.govaobious.com.
FFN246, the free base of this compound, functions as a fluorescent probe that facilitates the direct examination of SERT activity and the effects of SERT inhibitors in cellular assays nih.govguidetopharmacology.orguni.lu. Its utility extends to specific labeling of serotonergic neurons, particularly within the dorsal raphe nucleus, in living tissue from acute mouse brain slices nih.govguidetopharmacology.orguni.lunih.govnih.gov. The compound exhibits excitation and emission spectra at 392 nm and 427 nm, respectively, making it suitable for fluorescence-based studies probechem.comguidetopharmacology.orguni.luguidetomalariapharmacology.org. FFN246 effectively traces serotonin uptake and packaging within the soma of serotonergic neurons, demonstrating improved photophysical properties and loading parameters compared to other known serotonin-based fluorescent tracers nih.govnih.govnih.govnih.govnih.gov.
Kinetic analyses have provided insights into the interaction of FFN246 with human SERT (hSERT). The apparent Michaelis constant (Km) for FFN246 at hSERT has been determined to be 14.3 ± 1.9 µM. This Km value reflects the affinity of FFN246 for hSERT, indicating its capacity to be transported by the transporter. The ability of FFN246 to trace serotonin uptake and packaging in the soma of serotonergic neurons underscores its effectiveness as a tool for studying SERT function nih.govnih.govnih.govnih.govnih.gov.
| Transporter | Substrate | Apparent Km (µM) | Reference |
|---|---|---|---|
| hSERT | FFN246 | 14.3 ± 1.9 | |
| VMAT2 | FFN206* | 1.16 ± 0.10 |
*Note: While FFN246 is a VMAT2 substrate, the specific Km value for FFN246 at VMAT2 was not explicitly found, but the Km for FFN206, another fluorescent false neurotransmitter, is provided as a reference for VMAT2 activity.
This compound as a Substrate for Vesicular Monoamine Transporter 2 (VMAT2)
Beyond its interaction with SERT, this compound also acts as a substrate for VMAT2, a critical protein located in the membranes of synaptic vesicles that is responsible for packaging monoamine neurotransmitters from the cytoplasm into these vesicles nih.govnih.govnih.govguidetomalariapharmacology.org. This process is essential for maintaining neurotransmitter balance and protecting neurons from the potential toxicity of cytosolic monoamines.
FFN246 is a substrate of VMAT2, and its transport into acidic intracellular organelles has been elucidated using VMAT2-expressing systems, such as HEK cells stably transfected with rat VMAT2 (rVMAT2-HEK) nih.gov. This transport is an active process driven by the pH gradient across the vesicular membrane. The uptake of FFN246 into these acidic vesicles results in a characteristic bright, punctate staining pattern, which is significantly decreased upon inhibition of VMAT2 by known inhibitors like dihydrotetrabenazine (B1670615) or reserpine (B192253) nih.gov. FFN246, alongside other fluorescent false neurotransmitters (FFNs) like FFN206, has been utilized to visualize VMAT2-mediated vesicular packaging and study the effects of pharmacological and toxicological manipulations on this process.
In VMAT2-expressing systems, FFN246 exhibits subcellular localization to VMAT2-expressing acidic compartments nih.gov. This specific localization, without apparent labeling of other organelles, makes FFN246 a valuable imaging agent for the direct examination of VMAT2 function and the dynamics of vesicle packaging within intact cells using fluorescence microscopy nih.gov. The ability to visualize this transport allows for quantitative and high-throughput examination of VMAT2 activity.
Comparative Analysis of this compound Activity Across Monoamine Transporters (e.g., DAT, NET)
While this compound demonstrates significant substrate activity at both SERT and VMAT2, it is not completely selective for SERT over other plasma membrane monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) nih.govaobious.com. Studies have compared the uptake of FFN246 at SERT, DAT, and NET using multi-well fluorometric assays in HEK cells stably transfected with human SERT (hSERT-HEK), NET (hNET-HEK), and DAT (hDAT-EM4) nih.gov. Monoamine transporters (MATs), including DAT, NET, and SERT, are integral plasma-membrane proteins that regulate extracellular monoamine neurotransmitter concentrations through reuptake aobious.com. These transporters are targets for numerous pharmacological agents aobious.com.
| Compound | Target Transporter(s) | Key Activity |
|---|---|---|
| This compound | SERT, VMAT2 | Fluorescent dual substrate nih.govnih.govprobechem.comguidetopharmacology.orguni.lu |
| Serotonin | SERT | Endogenous substrate nih.govaobious.com |
| Dopamine | DAT, VMAT2 | Endogenous substrate aobious.com |
| Norepinephrine | NET, VMAT2 | Endogenous substrate aobious.com |
| Reserpine | VMAT2 | Inhibitor nih.govprobechem.comnih.gov |
| Tetrabenazine | VMAT2 | Inhibitor guidetomalariapharmacology.org |
| Imipramine (B1671792) | SERT, NET | SERT inhibitor nih.govnih.gov |
| Fluoxetine | SERT | Selective SERT inhibitor |
| Methamphetamine | DAT, NET, SERT, VMAT2 | Monoamine releaser, VMAT2 inhibitor aobious.com |
| Methylphenidate | DAT, NET | Reuptake inhibitor nih.govaobious.com |
| Cocaine | DAT, NET, SERT | Reuptake inhibitor nih.govaobious.comguidetomalariapharmacology.org |
| Amphetamine | DAT, NET, SERT, VMAT2 | Monoamine releaser aobious.com |
Chemical Synthesis and Design Principles of Ffn246 Hcl
Chemical Scaffolding and Acridone (B373769) Fluorophore Integration in FFN246 HCl
The chemical foundation of this compound is built upon an acridone core, which serves as the fluorophore. nih.govnih.gov This tricyclic aromatic scaffold was chosen for its favorable photophysical properties. The design strategy involved the incorporation of the ethylamine (B1201723) side chain of serotonin (B10506) onto the acridone structure. This key recognition element is crucial for the molecule's affinity and interaction with the serotonin transporter. nih.govnih.gov
The integration of the ethylamine moiety transforms the acridone into a substrate for SERT, effectively creating a fluorescent mimic of serotonin. This design allows this compound to be recognized and transported by the same cellular machinery that handles the endogenous neurotransmitter. The hydrochloride salt form of FFN246 enhances its solubility in aqueous environments, which is essential for its application in biological systems.
Systematic Structure-Activity Relationship (SAR) Studies in this compound Development
The development of this compound was not a matter of simple design but rather the culmination of extensive structure-activity relationship (SAR) studies. These studies systematically explored how modifications to the chemical structure of aminoalkyl acridone derivatives influenced their interaction with monoamine transporters.
Initial SAR studies focused on the aminoalkyl acridone chemotype to identify the structural features necessary for SERT activity. nih.govnih.gov A focused library of acridone analogs was synthesized and screened to examine the effects of the position and nature of the aminoalkyl recognition element, as well as substitutions on the C-ring of the acridone core. nih.gov
These studies led to the identification of an initial lead compound, FFN54, which demonstrated SERT-dependent cellular uptake. However, FFN54 was not selective and showed similar uptake via the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov Further modifications, specifically the introduction of a fluorine atom on the acridone ring, resulted in FFN246. This single chemical alteration significantly improved the signal-to-basal ratio at all three transporters and conferred a measurable improvement in selectivity for SERT over DAT and NET. nih.gov
The SAR studies established a preliminary map of the acridone system, highlighting the critical role of the aminoalkyl side chain and the potential for tuning transporter selectivity through substitution on the fluorophore core. nih.gov
Table 1: Comparison of Transporter Activity for FFN54 and FFN246
| Compound | Transporter | Signal-to-Basal (S/B) Ratio | Relative Selectivity |
|---|---|---|---|
| FFN54 | hSERT | ~2.7 | Non-selective |
| hDAT | ~3.1 | ||
| hNET | ~2.9 | ||
| FFN246 | hSERT | Higher than FFN54 | Improved for SERT |
| hDAT | Higher than FFN54 | 31% lower uptake than SERT | |
| hNET | Higher than FFN54 | 23% lower uptake than SERT |
Data derived from a multi-well fluorometric assay in HEK cells stably transfected with the respective human transporters. nih.gov
A key objective in the development of FFN246 was the optimization of its photophysical properties and cellular uptake to ensure sufficient signal for imaging in brain tissue. nih.govnih.gov The introduction of the fluorine atom in FFN246, while improving transporter selectivity, had a negligible effect on its excitation and emission spectra compared to FFN54. nih.gov Both compounds exhibit similar excitation and emission maxima, characteristic of acridone derivatives. nih.gov
However, the crucial improvement in FFN246 was its enhanced signal-to-basal ratio, which is a measure of the specific, transporter-mediated uptake over background fluorescence. nih.gov FFN246 exhibited a 2.1-fold increase in the signal-to-basal ratio at hSERT-expressing HEK cells compared to FFN54. nih.gov This enhancement was critical for achieving sufficient signal for visualizing serotonergic neurons in brain slices. nih.govnih.gov
The optimization of cellular uptake also involved strategies to lower background labeling while maintaining SERT activity. nih.govnih.gov The improved performance of FFN246 in this regard was confirmed by epifluorescence microscopy, which showed comparable uninhibited cellular uptake for both FFN54 and FFN246, but a significantly higher signal-to-basal ratio for FFN246. nih.gov
Table 2: Photophysical Properties of FFN54 and FFN246
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) |
|---|---|---|
| FFN54 | 390 | 422 |
| FFN246 | 392 | 427 |
Data obtained in an aqueous solvent. nih.gov
Methodological Aspects of this compound Synthesis
The synthesis of this compound involves a multi-step process that builds upon the foundational chemistry of acridone synthesis and subsequent functionalization. While detailed, step-by-step protocols are often proprietary or found in supplementary materials of scientific publications, the general synthetic strategy can be outlined based on established chemical principles for creating such molecules.
The synthesis would logically begin with the construction of the core 7-fluoroacridone scaffold. This can be achieved through various methods known in organic chemistry for the synthesis of acridones, such as the Ullmann condensation, which involves the coupling of an anthranilic acid derivative with a substituted aniline, followed by cyclization.
Once the 7-fluoroacridone core is obtained, the next crucial step is the introduction of the aminoethyl side chain at the 2-position. This is likely accomplished through a series of reactions, potentially starting with a nucleophilic aromatic substitution or a cross-coupling reaction to install a precursor functional group at the 2-position of the acridone ring. This precursor would then be elaborated into the final aminoethyl moiety.
The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating the free base of FFN246 with hydrochloric acid in a suitable solvent, leading to the precipitation of the more water-soluble and stable this compound salt. The synthesis of the library of analogs for the SAR studies would have followed similar synthetic routes, with variations in the starting materials to achieve the desired structural diversity. nih.gov
Advanced Research Applications of Ffn246 Hcl As a Molecular Probe
In Vitro Methodologies for Examining Transporter Function
FFN246 HCl serves as a valuable tool for direct examination of SERT activity and the efficacy of its inhibitors in controlled cellular environments.
This compound is effectively employed in 96-well cell culture assays for the direct assessment of serotonin (B10506) transporter (SERT) activity nih.govmedchemexpress.commedchemexpress.comprobechem.comnih.gov. This methodology allows for the quantitative measurement of SERT-dependent uptake in cells, such as HEK cells stably transfected with human SERT (hSERT-HEK) nih.gov. The ability to use this compound in a multi-well fluorometric assay format enhances the efficiency and throughput of experiments designed to study SERT function nih.gov.
The adaptability of this compound for 96-well screening assays underscores its potential for high-throughput screening (HTS) of transporter ligands nih.gov. While the primary research highlights its use in examining SERT ligands, the broader FFN platform, which includes compounds like FFN206 for VMAT2, has been validated for HTS applications, enabling rapid identification and characterization of transporter inhibitors across a range of affinities researchgate.netnih.gov. This capability is crucial for drug discovery and the identification of novel compounds that modulate monoamine transporter function.
This compound is instrumental in evaluating the efficacy of serotonin transporter inhibitors. Researchers can readily measure the inhibition constants (K_i) of selective serotonin reuptake inhibitors (SSRIs) using this compound in cell culture assays nih.govmedchemexpress.commedchemexpress.comprobechem.comnih.gov. For instance, studies have successfully determined the K_i values for well-known SSRIs such as imipramine (B1671792) and citalopram (B1669093).
Table 1: Inhibition Constants (K_i) of SERT Inhibitors Measured Using this compound nih.gov
| Inhibitor | K_i (nM) ± SEM |
| Imipramine | 4.8 ± 1.1 |
| Citalopram | 1.6 ± 0.4 |
These findings demonstrate this compound's precision in quantifying the potency of SERT-targeting compounds nih.gov.
Ex Vivo Research on Neuronal Systems
Beyond in vitro applications, this compound extends its utility to ex vivo studies, offering a means to probe neuronal systems directly.
This compound enables the specific labeling and visualization of serotonergic neurons in living tissue, particularly in acute mouse brain slices nih.govmedchemexpress.commedchemexpress.comprobechem.comnih.gov. Studies have successfully applied FFN246 (at concentrations such as 20 µM for 45 minutes) to regions like the dorsal raphe nucleus (DR), which is a primary site for serotonergic neuronal cell bodies in the brain nih.gov. Observation revealed that FFN246 labeled approximately 75% of eYFP-positive (serotonergic) neurons in these slices nih.gov. Crucially, this accumulation of FFN246 into serotonergic cells is dependent on SERT activity, as pretreatment with SSRIs like imipramine (2 µM) or citalopram (200 nM) completely eliminated FFN246 uptake into these neurons nih.gov. This demonstrates this compound's specificity for SERT-mediated uptake in an endogenous context.
Table 2: this compound Labeling of Serotonergic Neurons in Acute Mouse Brain Slices nih.gov
| Condition | Percentage of eYFP-positive neurons with FFN246 signal |
| FFN246 (20 µM, 45 min) | 75% (81/108 cells) |
| FFN246 + Imipramine (2 µM) pretreatment | 0% (0/49 cells) |
| FFN246 + Citalopram (200 nM) pretreatment | 0% (0/19 cells) |
This compound effectively traces serotonin uptake and packaging dynamics within the soma of serotonergic neurons nih.govmedchemexpress.comprobechem.comnih.govacs.org. Compared to previously known serotonin-based fluorescent tracers, this compound offers improved photophysical properties and loading parameters, making it a superior probe for these investigations nih.govnih.govacs.org. While its accumulation in serotonergic axons in murine brain tissue was found to be minor, its efficacy in tracing uptake and packaging within the neuronal soma provides valuable insights into the intracellular handling of serotonin nih.govnih.govacs.org. This capability allows researchers to optically monitor crucial aspects of serotonergic neurotransmission in a more physiologically relevant environment than cell culture alone.
Imaging Methodologies for this compound in Living Tissue
This compound serves as an effective tool for imaging and studying serotonergic neurons in living tissue. Its utility extends to direct examination of SERT activity and the effects of SERT inhibitors in various experimental setups, including 96-well cell culture assays. wikipedia.orgciteab.comwikipedia.orgfishersci.canih.gov
A key application involves the specific labeling of serotonergic neurons, particularly those found in the dorsal raphe nucleus, within acute mouse brain slices. wikipedia.orgciteab.comwikipedia.orgfishersci.canih.gov Research has demonstrated that this compound accumulation in these cells is dependent on SERT activity. This was evidenced by the complete elimination of FFN246 uptake into serotonergic neurons when slices were pretreated with selective serotonin reuptake inhibitors (SSRIs) such as imipramine or citalopram. wikipedia.org
While this compound effectively traces serotonin uptake and packaging within the soma of serotonergic neurons, its accumulation in serotonergic axons in murine brain tissue has been observed to be minor. wikipedia.orgwikipedia.org Despite this, its improved photophysical properties and loading parameters compared to other known serotonin-based fluorescent tracers make it a superior probe for tracing serotonin uptake and packaging in the cell body. wikipedia.org
Table 1: this compound Uptake in Serotonergic Neurons
| Condition | FFN246 Signal in 5-HT Neurons (%) |
| Untreated Mouse Brain Slices | 75 wikipedia.org |
| Pretreated with Imipramine | 0 wikipedia.org |
| Pretreated with Citalopram | 0 wikipedia.org |
Investigation of Neurotransmitter Dynamics and Trafficking
As a fluorescent false neurotransmitter, this compound is instrumental in visualizing the intricate processes of uptake, packaging, and release within individual monoaminergic neurons and their presynaptic sites in the brain. wikipedia.orgwikipedia.org Its design, which combines an acridone (B373769) fluorophore with the ethylamine (B1201723) recognition element of serotonin, allows it to mimic the native neurotransmitter, thereby enabling its transport by relevant transporters. wikipedia.org
Probing Vesicular Monoamine Packaging and Exocytosis
A critical aspect of this compound's utility lies in its dual substrate activity for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgciteab.comwikipedia.orgfishersci.canih.govnih.gov VMAT2 plays a crucial role in the central nervous system by facilitating the loading of monoamine neurotransmitters, including serotonin, into synaptic and secretory vesicles. wikipedia.org
Studies investigating VMAT2-dependent transport have utilized HEK cells stably transfected with rat VMAT2. In these cells, this compound actively transports into acidic intracellular organelles, resulting in a characteristic bright, punctate staining pattern. wikipedia.org The specificity of this transport mechanism was confirmed by the significant decrease in this compound uptake and the loss of punctate staining when VMAT2 was inhibited by compounds such as dihydrotetrabenazine (B1670615) (DTBZ) or reserpine (B192253). wikipedia.org This demonstrates this compound's effectiveness in tracing serotonin packaging within the soma of serotonergic neurons. wikipedia.orgciteab.comwikipedia.orgfishersci.canih.gov
Elucidating Mechanisms of Serotonin Uptake and Release
This compound serves as a valuable probe for elucidating the mechanisms governing serotonin uptake and release. Its function as a substrate for the serotonin transporter (SERT) is central to its ability to trace serotonin dynamics. wikipedia.orgciteab.comwikipedia.orgfishersci.canih.govnih.gov
The SERT-dependent accumulation of this compound in serotonergic neurons in living tissue allows researchers to directly examine SERT activity and the impact of SERT inhibitors. wikipedia.orgciteab.comwikipedia.orgfishersci.canih.gov The observed elimination of FFN246 uptake in the presence of SSRIs like imipramine and citalopram underscores its utility in pharmacological studies of serotonin reuptake. wikipedia.org By providing a fluorescent readout of SERT activity, this compound contributes significantly to understanding the cellular mechanisms underlying serotonin neurotransmission. wikipedia.org
Theoretical Framework and Future Directions in Ffn246 Hcl Research
Contributions of FFN246 HCl to Understanding Monoamine Transporter Biology
This compound has emerged as a critical tool for elucidating the function of key proteins in the serotonergic system. nih.govacs.orgnih.gov As a fluorescent substrate, it mimics endogenous serotonin (B10506), allowing for the direct visualization and functional assessment of its transporters. nih.govacs.orgnih.gov
The primary contribution of this compound is its function as a dual substrate for both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). nih.govacs.orgnih.govmedchemexpress.comresearchgate.net This allows researchers to trace the complete uptake and packaging pathway of a serotonin analog in real-time. nih.govnih.gov Initially, this compound is taken up from the extracellular space into the neuron's cytosol by SERT. nih.govmedchemexpress.com Subsequently, VMAT2 transports it from the cytosol into synaptic vesicles for storage. nih.govresearchgate.net This dual-action property enables detailed studies of both plasma membrane and vesicular transport dynamics within the same experimental setup.
This compound's utility has been demonstrated in its ability to specifically label serotonergic neurons. nih.govnih.govmedchemexpress.com In studies using acute mouse brain slices, this compound accumulation was observed in the soma of serotonergic neurons within the dorsal raphe nucleus, a primary site of these neurons in the brain. nih.govnih.gov This labeling is dependent on SERT activity, providing a method to identify and study these specific neurons within a complex tissue environment. nih.gov Furthermore, the probe has been effectively used in cell culture assays to directly examine SERT activity and to screen for the effects of SERT inhibitors. nih.govnih.gov
The development of this compound involved a systematic structure-activity relationship study, which itself contributed to understanding the molecular requirements for SERT substrate activity. nih.govacs.orgnih.gov By modifying the acridone (B373769) fluorophore of the parent compound, FFN54, researchers were able to enhance its utility for biological imaging. nih.gov
Table 1: Transporter Specificity and Activity of FFN246
| Transporter | Activity | Experimental System | Key Finding |
|---|---|---|---|
| Serotonin Transporter (SERT) | Substrate | hSERT-HEK cells, mouse brain slices | Enables direct examination of SERT activity and specific labeling of serotonergic neurons. nih.govnih.gov |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | rVMAT2-HEK cells | Allows for the visualization of vesicular packaging of a serotonin analog. nih.govresearchgate.net |
| Norepinephrine (B1679862) Transporter (NET) | Not a significant substrate | hNET-HEK cells | Demonstrates selectivity for the serotonergic system over the noradrenergic system. nih.gov |
Conceptual Advances in Developing Research Tools for Neurotransmitter Systems
The creation of this compound represents a significant conceptual advance in the design of research tools for neurotransmitter systems, particularly within the framework of Fluorescent False Neurotransmitters (FFNs). nih.govacs.orgnih.govresearchgate.net The FFN platform aims to create optical reporters that allow for the visualization of neurotransmitter uptake, packaging, and release from individual neurons and presynaptic sites. nih.govacs.orgnih.govresearchgate.net this compound successfully extends this platform to the serotonergic system. nih.govacs.orgnih.govresearchgate.net
A key conceptual innovation in the development of this compound was the strategic combination of a fluorophore (acridone) with the recognition element of the target neurotransmitter (the ethylamine (B1201723) group of serotonin). nih.govacs.orgnih.gov This modular design principle allows for the systematic modification of the probe to optimize its biological activity and photophysical properties. The structure-activity study that led to FFN246 demonstrated that subtle chemical modifications, such as the placement of a fluorine atom, could dramatically improve the signal-to-background ratio, a critical parameter for imaging in brain tissue. nih.govnih.gov
This approach of creating synthetic analogs that are actively handled by the machinery of a specific neurotransmitter system provides a dynamic and functional readout that is not achievable with static labeling techniques like immunocytochemistry. It allows for the functional imaging of neurotransmitter dynamics in living tissue, which is a significant step forward from simply mapping the location of neuronal components. nih.gov
Limitations and Prospective Research Avenues for this compound
Despite its successes, this compound has limitations that present avenues for future research and development.
A primary challenge in the use of this compound is the presence of background fluorescence. nih.govacs.orgnih.gov While the fluorine substitution in FFN246 was designed to lower background labeling compared to its parent compound, a significant level of SERT-independent uptake persists in brain tissue. nih.govacs.orgnih.gov This background signal can complicate the interpretation of results and reduce the signal-to-noise ratio. The relatively high lipophilicity of the probe is thought to be a contributing factor to this non-specific labeling. nih.gov
Another limitation is the probe's preferential accumulation in the soma of serotonergic neurons, with only minor labeling observed in their axonal projections. nih.govacs.orgnih.gov This restricts its utility for mapping the complete architecture of serotonergic circuits and for studying neurotransmitter dynamics at distal presynaptic sites. nih.gov
Table 2: Summary of Methodological Challenges with this compound
| Challenge | Putative Cause | Implication for Research |
|---|---|---|
| High Background Fluorescence | SERT-independent uptake; high lipophilicity of the probe. nih.gov | Complicates signal interpretation and reduces signal-to-noise ratio. nih.gov |
The limitations of this compound point toward clear opportunities for further chemical development. The systematic structure-activity relationship study that produced FFN246 provides a roadmap for future modifications. nih.govnih.gov Further substitutions on the acridone core could be explored to reduce lipophilicity and, consequently, lower background uptake. The goal would be to maintain or improve SERT activity while minimizing non-specific membrane permeability.
Enhancing the photophysical properties of the probe is another avenue for improvement. Brighter and more photostable fluorophores could improve the signal-to-noise ratio and allow for longer imaging experiments with less phototoxicity. nih.gov Additionally, modifications aimed at improving transport into and along axons would be a major breakthrough, enabling the visualization of the entire serotonergic neuron and its synaptic connections.
The successful application of the FFN concept to the serotonergic system with this compound encourages its expansion to other neurotransmitter systems. While FFN246 itself is selective for SERT, the underlying design principle of combining a fluorophore with a neurotransmitter recognition element could be applied to create probes for other monoamine transporters, as well as for transporters of other neurotransmitters like GABA and glutamate.
There is also significant potential to apply this compound in a wider range of experimental models. While its utility has been demonstrated in cell culture and acute brain slices, its application in in vivo imaging in living animals would provide unprecedented insights into the dynamics of the serotonergic system during behavior. This would likely require probes with improved brightness and photostability to be compatible with techniques like two-photon microscopy. Exploring the use of this compound in models of neurological and psychiatric disorders where the serotonergic system is implicated could also be a fruitful area of research.
Q & A
Basic Research Questions
Q. How can researchers experimentally validate FFN246 HCl’s specificity for the serotonin transporter (SERT) in cellular models?
- Methodological Answer : Use HEK cells stably transfected with human SERT (hSERT-HEK), DAT (hDAT-EM4), and NET (hNET-HEK). Incubate this compound (5 µM) for 30 minutes and measure fluorescence uptake via a multi-well fluorometric assay. Compare uptake across cell lines and validate specificity using SERT inhibitors like imipramine (2 µM), which should reduce signal by >58% in hSERT-HEK cells . Background labeling can be quantified by comparing fluorescence in inhibitor-treated vs. untreated cells .
Q. What structural features of this compound enhance its signal-to-basal (S/B) ratio compared to earlier probes like FFN54?
- Methodological Answer : FFN246’s improved S/B ratio (2.1× higher than FFN54) arises from its aminoalkyl aryl ketone scaffold, which reduces non-specific binding while retaining affinity for SERT. Systematic structure-activity relationship (SAR) studies can identify critical substituents. Validate via fluorometric assays in hSERT-HEK cells, measuring inhibitor-sensitive uptake and background fluorescence .
Q. How should researchers design experiments to assess this compound’s utility in mapping 5-HT neurons in brain slices?
- Methodological Answer : Use acute mouse brain slices (e.g., dorsal raphe nucleus). Incubate slices with this compound (5–10 µM) for 30–60 minutes and image using confocal or multiphoton microscopy. Compare labeling density in 5-HT-rich regions (e.g., ventral striatum) vs. negative controls. Co-staining with anti-SERT antibodies or genetic 5-HT neuron markers (e.g., Tph2) can confirm specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s uptake efficiency between in vitro (HEK cells) and ex vivo (brain slice) models?
- Methodological Answer : Potential factors include tissue permeability differences, endogenous SERT expression variability, or competing monoamine transporters. Perform kinetic uptake assays in both systems, varying probe concentration (1–20 µM) and incubation time. Use pharmacological blockers (e.g., fluoxetine for SERT, nisoxetine for NET) to isolate transporter-specific contributions. Multiphoton microscopy can track real-time uptake dynamics in live slices .
Q. What experimental strategies improve this compound’s selectivity for SERT over DAT and NET in complex neural environments?
- Methodological Answer : Optimize probe concentration to exploit SERT’s higher affinity (e.g., 5 µM this compound shows 30–40% lower uptake in DAT/NET-expressing cells vs. SERT). Combine with selective transporter inhibitors during incubation. SAR-driven modifications, such as introducing bulkier substituents, may further reduce off-target binding. Validate via competitive uptake assays in HEK triple-transfected cell lines .
Q. How should researchers address conflicting data on this compound’s axonal vs. somatic labeling efficiency in 5-HT neurons?
- Methodological Answer : Axonal labeling limitations may stem from probe diffusion barriers or lower SERT density in axons. Use tissue clearing techniques (e.g., CLARITY) to improve imaging depth in axonal tracts. Compare this compound’s performance with immunohistochemical markers (e.g., 5-HT antibodies) in regions like the substantia nigra reticulata. Adjust loading parameters (e.g., prolonged incubation or higher probe concentrations) to enhance axonal signal .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in transporter inhibition assays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in Prism/GrapPad). Calculate IC50 values for SERT inhibitors (e.g., imipramine) and compare with historical data. Include replicates (n ≥ 6) and report variability as SEM. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Methodological Best Practices
- Data Validation : Always include negative controls (e.g., transporter-knockout cells or inhibitor-treated samples) to distinguish specific vs. non-specific probe uptake .
- Imaging Optimization : For live-cell imaging, use low-light conditions to minimize photobleaching. Calibrate microscope settings using reference fluorophores with similar excitation/emission profiles to this compound .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal models, sample sizes, and statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
